![molecular formula C13H16ClNO3 B016089 N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide CAS No. 153153-59-4](/img/structure/B16089.png)

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

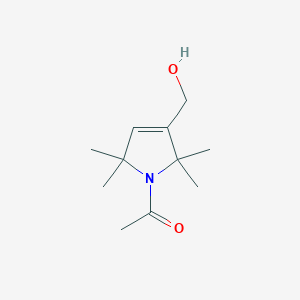

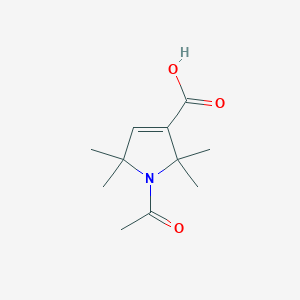

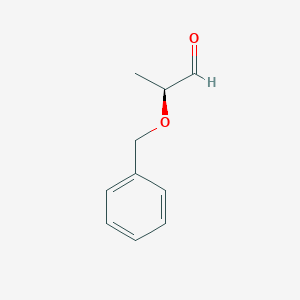

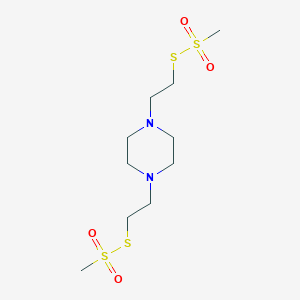

The synthesis of related naphthalene compounds often involves complex chemical reactions, including condensation, acylation, and selective functionalization. For example, the synthesis of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a potent melatonin analog, showcases the intricacies involved in constructing such molecules, highlighting the importance of the naphthalene ring's orientation and substituents for its activity and stability (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).

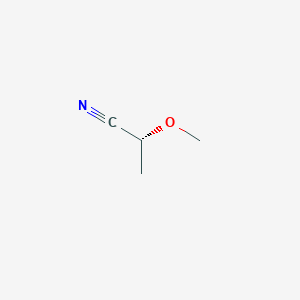

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the planarity of the naphthalene ring and the orientation of substituents, which significantly influence their chemical properties and interactions. For instance, the crystallographically independent molecules of a related compound demonstrate how the methoxy substituent and the amide groups' orientation impact the compound's overall conformation and potential intermolecular interactions (Tinant et al., 1994).

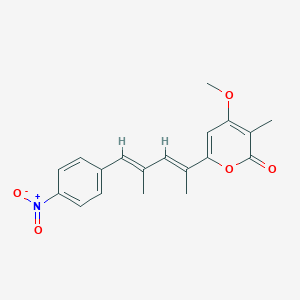

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including acylation and substitution, which can modify their chemical properties significantly. For example, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines to give angular heterocyclic compounds suggests a versatile reactivity pattern that could be relevant for the synthesis and modification of N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide (Agarwal & Mital, 1976).

Aplicaciones Científicas De Investigación

Modulation of Human Colonic Motility

A study by Bardou et al. (1998) explored the modulation of human colonic motility by beta3-adrenoceptor agonists, including compounds structurally related to N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide. These agonists, including SR 59119A and SR 59104A, were found to significantly reduce the amplitude of spontaneous contractions in isolated human colon tissues, suggesting a potential role in treating gastrointestinal disorders through beta3-adrenoceptor modulation Bardou et al., 1998.

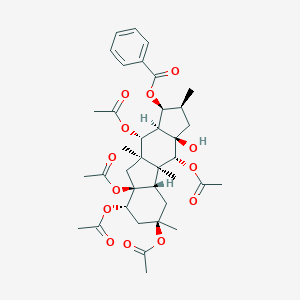

Solvolysis and Carbocation Intermediates

Research by Kudavalli and More O'Ferrall (2010) on solvolysis of related tetrahydronaphthalene substrates revealed insights into the reaction mechanisms involving carbocation intermediates. This study aids in understanding the chemical behavior and potential reactivity of N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide in various solvents, which is critical for its application in synthetic organic chemistry Kudavalli & More O'Ferrall, 2010.

Melatonin Analogs and Crystallography

A study by Tinant et al. (1994) on N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a potent melatonin analog structurally related to N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide, provided insights into the molecular conformation through crystallographic analysis. Understanding the conformational stability and molecular interactions of such compounds is crucial for their application in designing melatonin receptor agonists Tinant et al., 1994.

Anti-Angiogenic Activity

Lee et al. (2005) identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with structural similarities to N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide, as a potent inhibitor of aminopeptidase N, exhibiting significant anti-angiogenic activity. This finding highlights the potential therapeutic applications of such compounds in cancer treatment by inhibiting tumor angiogenesis Lee et al., 2005.

Propiedades

IUPAC Name |

2-chloro-N-[(1R,2R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-18-9-4-2-8-3-5-11(15-12(16)7-14)13(17)10(8)6-9/h2,4,6,11,13,17H,3,5,7H2,1H3,(H,15,16)/t11-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFNBSBMXHMADM-DGCLKSJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2O)NC(=O)CCl)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H]([C@@H]2O)NC(=O)CCl)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)